N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the parent compound .
Scientific Research Applications
N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .
Comparison with Similar Compounds
N,5,7-trimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Triazine derivatives: These compounds have a similar triazine ring but may have different substituents, leading to variations in their biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N6O2 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N,5,7-trimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide |
InChI |
InChI=1S/C8H12N6O2/c1-9-6(15)8-5(12-11-4-10-8)13(2)7(16)14(8)3/h4H,1-3H3,(H,9,15)(H,10,11) |
InChI Key |
ZBQMCTQVNXQEOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12C(=NNC=N1)N(C(=O)N2C)C |
solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.